diethyl 2-{3-[(difluoromethyl)thio]phenyl}-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, employing various techniques to achieve the desired molecular structure. For example, the synthesis of similar pyrrole-based compounds involves reactions like the condensation of diethyl 2,4,6-trioxoheptanedioate with specific phenols to create chromeno[4,3-b]pyridines, showcasing the intricate processes involved in creating such complex molecules (Mamedov et al., 2008).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior and potential applications. Structural analyses, such as X-ray crystallography, provide detailed insights into the molecular geometry, bond lengths, angles, and overall molecular conformation. For instance, studies on related compounds have detailed their crystalline structure, confirming the specific configurations and spatial orientations of molecular components, which are essential for predicting reactivity and interactions with other molecules (Chen et al., 1978).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its molecular structure. Compounds with pyrrole and pyridine rings, for example, undergo various reactions, including condensations, oxidations, and couplings, to form new structures with different properties. These reactions are pivotal for exploring the potential of these compounds in various applications, from material science to pharmaceuticals. The synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate from ethyl 2-(dimethylamino)methylene-3-oxobutanoate showcases the type of chemical transformations these compounds can undergo (Obydennov et al., 2013).
properties
IUPAC Name |
diethyl 2-[3-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2NO5S/c1-5-31-22(29)19-11-17-13(3)27(15-8-7-9-16(10-15)33-24(25)26)14(4)18(17)12-20(21(19)28)23(30)32-6-2/h7-12,24H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKFIGQAMNEMOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC(=CC=C3)SC(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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